Pseudoceratine A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pseudoceratine A typically involves the extraction from marine sponges, followed by purification processes. The synthetic route often includes bromination of tyrosine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and synthesis. Current methods focus on optimizing the yield from marine sponges and exploring biotechnological approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pseudoceratine A undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the bromotyrosine structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the bromine atoms, affecting the compound’s reactivity.
Substitution: Common in the modification of this compound, where bromine atoms are replaced with other functional groups to study structure-activity relationships
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products: The major products formed from these reactions include various brominated derivatives and modified tyrosine compounds, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Pseudoceratine A has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pseudoceratine A involves its interaction with bacterial cell membranes, leading to disruption and cell death. The compound targets specific enzymes and proteins essential for bacterial survival, thereby inhibiting their function . The exact molecular pathways are still under investigation, but it is known to interfere with cell wall synthesis and protein synthesis in bacteria .
Comparison with Similar Compounds
Pseudoceratidine: Another bromotyrosine alkaloid with similar antibacterial properties.
Ceratinadins: Compounds with structural similarities, also derived from marine sponges, known for their antimalarial activities.
Uniqueness: Pseudoceratine A stands out due to its potent antibacterial activity and its unique bromotyrosine structure, which provides a distinct mode of action compared to other similar compounds . Its effectiveness against a broad spectrum of bacteria makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
344362-49-8 |
---|---|
Molecular Formula |
C15H17Br2N5O4 |
Molecular Weight |
491.13 g/mol |
IUPAC Name |
(5R,6S)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C15H17Br2N5O4/c1-25-11-8(16)4-15(12(23)10(11)17)5-9(22-26-15)13(24)19-3-2-7-6-20-14(18)21-7/h4,6,12,23H,2-3,5H2,1H3,(H,19,24)(H3,18,20,21)/t12-,15+/m1/s1 |
InChI Key |
NBOVGEUANNHLCZ-DOMZBBRYSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |
Origin of Product |
United States |
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